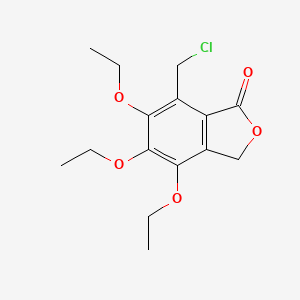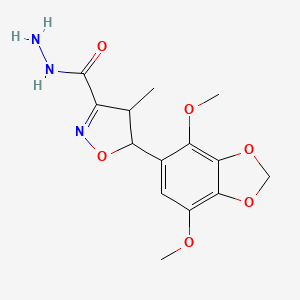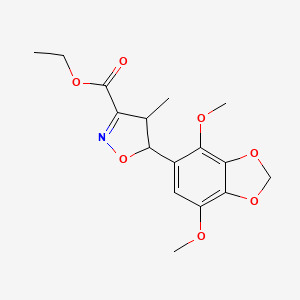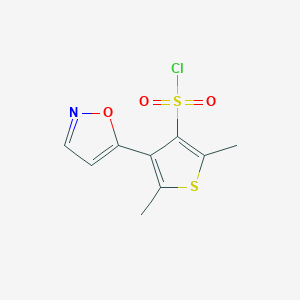
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride is a heterocyclic compound that features both oxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the thiophene ring and subsequent sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or neutral conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, thiols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. The oxazole and thiophene rings contribute to its stability and reactivity, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonic acid
- 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-thiol
- 2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-amine
Uniqueness
2,5-Dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride is unique due to its combination of oxazole and thiophene rings with a reactive sulfonyl chloride group. This structural arrangement provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemical synthesis and research.
Properties
IUPAC Name |
2,5-dimethyl-4-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-8(7-3-4-11-14-7)9(6(2)15-5)16(10,12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJGIIRUJHXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B7816521.png)

![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B7816530.png)
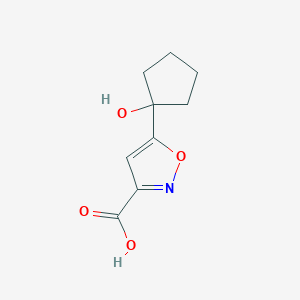
![3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole](/img/structure/B7816545.png)
![5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816553.png)

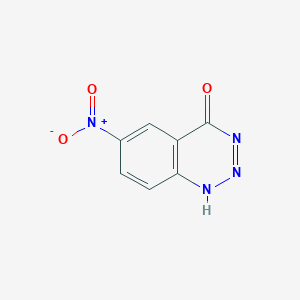

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B7816597.png)
